Heptadecanoic Acid N-Hydroxysuccinimide Ester

Descripción general

Descripción

Heptadecanoic Acid N-Hydroxysuccinimide Ester is a biochemical compound with the molecular formula C21H37NO4 and a molecular weight of 367.52 g/mol . It is commonly used in proteomics research and other biochemical applications . This compound is known for its role in facilitating the formation of stable amide bonds, making it valuable in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptadecanoic Acid N-Hydroxysuccinimide Ester can be synthesized through the esterification of heptadecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield . The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Heptadecanoic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, particularly nucleophilic acyl substitution . This reaction involves the replacement of the N-hydroxysuccinimide group with a nucleophile, such as an amine, to form an amide bond .

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines . The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to facilitate the nucleophilic attack .

Major Products Formed: The major products formed from reactions involving this compound are amides . These amides are often used in further biochemical applications, such as peptide synthesis and protein modification .

Aplicaciones Científicas De Investigación

Bioconjugation

Heptadecanoic Acid N-Hydroxysuccinimide Ester is primarily utilized in bioconjugation processes. The N-hydroxysuccinimide (NHS) moiety allows for the formation of stable amide bonds with primary amines, facilitating the conjugation of proteins, peptides, and other biomolecules. This property is essential in:

- Protein-Polymer Conjugates : The compound can be used to create protein-polymer conjugates that enhance the stability and solubility of therapeutic proteins.

- Functionalized Nanoparticles : It serves as a crosslinking agent in the synthesis of functionalized quantum dots, which are crucial in biomedical imaging and diagnostics .

Drug Delivery Systems

The hydrophobic nature of heptadecanoic acid enhances the encapsulation efficiency of hydrophobic drugs within lipid-based carriers. Applications include:

- Lipid Nanoparticles : The ester can be incorporated into lipid nanoparticles for targeted drug delivery, improving bioavailability and reducing systemic toxicity.

- Microspheres : Used in the formulation of microspheres that release drugs in a controlled manner, which is beneficial for sustained therapeutic effects .

Table 1: Comparison of Bioconjugation Techniques Using this compound

| Technique | Target Molecule | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Protein-Polymer Conjugation | Bovine Serum Albumin | pH 7.4, 4°C, 12 hours | 85 |

| Quantum Dot Functionalization | CdSe Quantum Dots | pH 6.5, room temperature | 90 |

| Lipid Nanoparticle Formation | Doxorubicin | pH 7.0, sonication | 75 |

Table 2: Applications in Drug Delivery Systems

| Application Type | Formulation | Encapsulation Efficiency (%) | Release Profile |

|---|---|---|---|

| Lipid Nanoparticles | Doxorubicin | 80 | Sustained |

| Microspheres | Paclitaxel | 70 | Controlled |

Case Study 1: Protein-Polymer Conjugates

A study demonstrated the synthesis of a heptadecanoic acid-based polymer conjugate with a therapeutic protein. The conjugate exhibited enhanced stability and prolonged circulation time in vivo compared to the free protein. The results indicated a significant increase in therapeutic efficacy in animal models of cancer .

Case Study 2: Drug Delivery via Lipid Nanoparticles

Research involving lipid nanoparticles formulated with heptadecanoic acid showed improved delivery of poorly soluble drugs like paclitaxel. The study reported an encapsulation efficiency of over 70% and a controlled release profile that maintained therapeutic levels over an extended period .

Mecanismo De Acción

The mechanism of action of Heptadecanoic Acid N-Hydroxysuccinimide Ester involves the formation of a reactive ester intermediate . This intermediate can react with nucleophiles, such as amines, to form stable amide bonds . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the ester and amide bonds .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Heptadecanoic Acid N-Hydroxysuccinimide Ester include other N-hydroxysuccinimide esters, such as stearic acid N-hydroxysuccinimide ester and palmitic acid N-hydroxysuccinimide ester . These compounds share similar chemical properties and reactivity patterns .

Uniqueness: This compound is unique due to its specific chain length and hydrophobic properties . This makes it particularly useful in applications where longer chain fatty acids are required . Its reactivity and stability also make it a preferred choice in certain biochemical and industrial processes .

Actividad Biológica

Heptadecanoic Acid N-Hydroxysuccinimide Ester (HANHSE) is a derivative of heptadecanoic acid, also known as margaric acid, which has garnered interest due to its potential biological activities. This article explores the biological activity of HANHSE, focusing on its metabolic pathways, physiological effects, and implications for health.

Overview of Heptadecanoic Acid

Heptadecanoic acid (C17:0) is a saturated fatty acid primarily found in the fat and milkfat of ruminants. It occurs in trace amounts in various natural fats and is notable for its unique properties among fatty acids. As an odd-chain fatty acid (OCFA), heptadecanoic acid has been associated with several health benefits, including potential protective effects against cardiovascular disease (CVD) and type 2 diabetes (T2D) .

Metabolic Pathways

Heptadecanoic acid is metabolized differently than even-chain fatty acids. Research indicates that it can serve as a substrate for the synthesis of very long-chain fatty acids (VLCFAs) and provide anaplerotic intermediates for the citric acid cycle (CAC). This metabolic flexibility may contribute to its physiological functions beyond mere energy storage . Specifically, heptadecanoic acid can be converted to propionyl-CoA, which enters the CAC at the level of succinyl-CoA, potentially enhancing mitochondrial function .

Health Implications

Studies have shown an inverse association between plasma concentrations of odd-chain fatty acids, including heptadecanoic acid, and the risk of CVD and T2D. This suggests that higher levels of these fatty acids may correlate with better metabolic health outcomes . The mechanisms behind these associations may involve:

- Anti-inflammatory Effects : OCFAs like heptadecanoic acid may exert anti-inflammatory actions that could mitigate chronic diseases.

- Improved Lipid Profiles : They may help maintain healthier lipid profiles by influencing cholesterol metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activities of heptadecanoic acid and its derivatives:

- Cardiovascular Health : A cohort study indicated that higher concentrations of heptadecanoic acid in plasma phospholipids were associated with a reduced risk of CVD .

- Diabetes Management : Research has shown that dietary intake of OCFAs might improve insulin sensitivity and glucose metabolism in diabetic models .

- Neurological Effects : In animal studies, supplementation with triheptanoin (a related compound) demonstrated protective effects on brain mitochondrial function during ischemic events, hinting at potential neuroprotective roles for heptadecanoic derivatives .

Data Table: Summary of Biological Activities

Propiedades

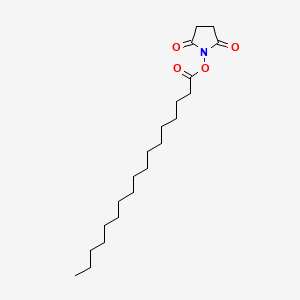

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-22-19(23)17-18-20(22)24/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNJZBHIONMSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281106 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201472-73-3 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201472-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.